Scaffold Validity for Wip1 Phosphatase Inhibition: Class-Level SAR Differentiation
The N-methylaryl-N′-aryl-4-aminobenzamide scaffold, of which 4-(4-aminobenzamido)-N-methylbenzamide represents the core unsubstituted analogue, was validated as a novel inhibitory scaffold against wild-type p53-induced phosphatase 1 (Wip1). In a systematic SAR study, extensive modification at three scaffold positions (R1, R2, R3) demonstrated that the core diamide framework provides a distinct binding mode compared to other Wip1 inhibitor chemotypes such as the pyrazolopyrimidinone GSK2830371 or the aryl sulfonamide class .
| Evidence Dimension | Scaffold inhibitory activity against Wip1 phosphatase |
|---|---|
| Target Compound Data | Core N-methylaryl-N′-aryl-4-aminobenzamide scaffold validated as active against Wip1 |
| Comparator Or Baseline | Alternative Wip1 inhibitor chemotypes (e.g., pyrazolopyrimidinones, aryl sulfonamides) |
| Quantified Difference | Qualitative scaffold differentiation established via systematic SAR; specific IC50 values not reported for unsubstituted core compound |
| Conditions | In vitro Wip1 phosphatase inhibition assay; structure-activity relationship profiling |
Why This Matters
For researchers investigating Wip1 as an oncology target, the 4-aminobenzamide scaffold offers a structurally distinct alternative to established chemotypes, enabling orthogonal hit validation and reducing the risk of intellectual property conflicts.
- [1] Robello, M., et al. (2023). Alkyl-substituted N-methylaryl-N′-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase. European Journal of Medicinal Chemistry, 245, 114889. View Source
